dTAGV-1 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dTAGV-1 (hydrochloride) is a potent and selective degrader targeting mutant FKBP12 F36V fusion proteins. It comprises a ligand selective for the F36V single-point mutated FKBP12, a linker, and a von Hippel-Lindau-binding ligand. This compound induces potent and selective degradation of FKBP12 F36V fusion proteins both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dTAGV-1 (hydrochloride) involves multiple steps, including the preparation of the ligand selective for the F36V mutation, the linker, and the von Hippel-Lindau-binding ligand. The final product is obtained by coupling these components under specific reaction conditions. Detailed synthetic routes and reaction conditions are proprietary and typically provided by the supplier .
Industrial Production Methods: Industrial production of dTAGV-1 (hydrochloride) follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis, purification, and quality control measures to meet the required standards for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: dTAGV-1 (hydrochloride) primarily undergoes degradation reactions targeting FKBP12 F36V fusion proteins. The compound acts as a molecular glue, bringing the target protein to the ubiquitination proteins, which in turn ubiquitinate the target protein, leading to its degradation .
Common Reagents and Conditions: The degradation process involves the use of small molecules such as dTAG-13 or dTAGV-1, which engage the ubiquitination systems, namely Cereblon or von Hippel-Lindau . The reactions typically occur under physiological conditions in vitro and in vivo.
Major Products Formed: The major product formed from the degradation reaction is the ubiquitinated FKBP12 F36V fusion protein, which is subsequently degraded by the proteasome .
Scientific Research Applications
dTAGV-1 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein degradation mechanisms and develop new degraders.
Biology: Employed in cell biology to selectively degrade target proteins and study their functions.
Industry: Utilized in the development of targeted protein degradation technologies and drug discovery.
Mechanism of Action
dTAGV-1 (hydrochloride) exerts its effects by selectively binding to the FKBP12 F36V fusion protein and recruiting the von Hippel-Lindau E3 ubiquitin ligase. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets involved include the FKBP12 F36V fusion protein and the von Hippel-Lindau E3 ubiquitin ligase .
Comparison with Similar Compounds
- dTAG-13
- dTAGV-1 trifluoroacetate
- dTAGV-1-NEG (negative control)
Comparison: dTAGV-1 (hydrochloride) is unique in its high selectivity and potency for degrading FKBP12 F36V fusion proteins. Compared to similar compounds like dTAG-13, dTAGV-1 (hydrochloride) offers improved in vivo stability and efficacy .
Properties
Molecular Formula |
C68H91ClN6O14S |
---|---|
Molecular Weight |
1284.0 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C68H90N6O14S.ClH/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);1H/t42-,48+,49-,51-,52-,54+,63+;/m0./s1 |
InChI Key |
WZEDGWVEEAWMSD-LNVAYBNASA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.Cl |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.